AHR 10718

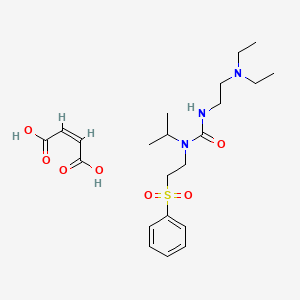

Description

Suricainide Maleate is a pharmaceutical compound primarily utilized as an antiarrhythmic agent. Its molecular formula is C₁₈H₃₁N₃O₃S, and it is registered under the CAS number 85053-46-9. As a maleate salt, it combines the active base molecule with maleic acid, a dicarboxylic acid that enhances solubility and stability. Maleate salts are widely employed in drug formulation to improve bioavailability and pharmacokinetic profiles. Suricainide Maleate’s therapeutic role focuses on managing cardiac arrhythmias, distinguishing it from other maleate salts used in diverse pharmacological classes.

Properties

CAS No. |

96436-73-6 |

|---|---|

Molecular Formula |

C22H35N3O7S |

Molecular Weight |

485.6 g/mol |

IUPAC Name |

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

CMKAKNPPMGLPRW-BTJKTKAUSA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

96436-73-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of suricainide maleate involves multiple steps, including the formation of the core structure followed by the addition of maleate. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of suricainide maleate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

General Chemical Reactivity of Maleate Salts

Maleate salts (e.g., Pyrilamine maleate, Chlorpheniramine maleate) are formed by the reaction of a base (e.g., amine) with maleic acid. This salt formation is typically a protonation reaction where the amine accepts a proton from maleic acid, creating an ionic bond between the cation (amine) and the maleate anion .

Example Reaction (Hypothetical):

Common Reaction Pathways in Pharmaceutical Salts

Maleate salts may exhibit similar reactivity to other salt forms, including:

-

Hydrolysis : Cleavage of the maleate anion under acidic or basic conditions, leading to decomposition .

-

Oxidation : Degradation of the drug base (e.g., amine groups) via oxidation, particularly in the presence of moisture or light .

-

Cyclization : Structural rearrangements in amorphous or crystalline forms, influenced by molecular mobility .

| Reaction Type | Triggers | Impact on Stability |

|---|---|---|

| Hydrolysis | Acidic/basic pH, moisture | Loss of salt form, drug degradation |

| Oxidation | Oxygen, light, peroxides | Oxidized byproducts, reduced efficacy |

| Cyclization | Molecular mobility (e.g., amorphous forms) | Structural rearrangement, altered bioavailability |

Experimental Methods for Characterizing Reactivity

Techniques used to study reactivity in maleate salts include:

-

Solid-state NMR/X-ray crystallography : To assess molecular mobility and structural changes .

-

Thermogravimetry/DSC : To measure phase transitions and thermal stability .

-

HPLC : To quantify degradation products and monitor reaction kinetics .

Excipient Interactions

Maleate salts may react with formulation components (e.g., acids, bases, reducing agents) via:

-

Acid-base reactions : Neutralization of the drug base by acidic excipients .

-

Maillard browning : Reaction with reducing sugars under heat, leading to discoloration .

-

Transacylation : Exchange of the maleate counterion with other anions in the formulation .

Stability Considerations

To mitigate reactivity:

Scientific Research Applications

Suricainide maleate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its potential effects on biological systems and pathways.

Medicine: Explored for its potential therapeutic applications and effects on human health.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of suricainide maleate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Chemical Properties

Suricainide Maleate’s molecular structure (C₁₈H₃₁N₃O₃S) incorporates a sulfur atom and a tertiary amine group, which are critical for its antiarrhythmic activity. Comparatively, other maleate salts exhibit distinct structural features:

- Chlorpheniramine Maleate (C₁₆H₁₉ClN₂·C₄H₄O₄): An antihistamine with a chlorinated aromatic ring and ethylamine side chain.

- Trimebutine Maleate (C₂₃H₂₉NO₅·C₄H₄O₄): An antispasmodic containing a benzamide moiety.

- Neratinib Maleate (C₃₀H₂₉ClN₆O₃·C₄H₄O₄): An anticancer agent with a quinoline-based structure.

Table 1: Structural and Therapeutic Comparison of Maleate Salts

| Compound | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features |

|---|---|---|---|---|

| Suricainide Maleate | 85053-46-9 | C₁₈H₃₁N₃O₃S | Antiarrhythmic | Sulfur-containing tertiary amine |

| Chlorpheniramine Maleate | 41354-29-4 | C₁₆H₁₉ClN₂·C₄H₄O₄ | Antihistamine | Chlorinated aromatic ring |

| Trimebutine Maleate | 39133-31-8 | C₂₃H₂₉NO₅·C₄H₄O₄ | Antispasmodic | Benzamide moiety |

| Neratinib Maleate | 698387-09-6 | C₃₀H₂₉ClN₆O₃·C₄H₄O₄ | Anticancer | Quinoline-based kinase inhibitor |

Physicochemical and Formulation Profiles

Maleate salts generally enhance aqueous solubility due to their ionic nature. For example:

Self-Association Behavior

Light-scattering studies on antihistamine maleates (e.g., mepyramine, chlorpheniramine) reveal non-micellar, polydisperse self-association, which may influence bioavailability and dissolution rates. While Suricainide Maleate’s behavior is undocumented, its structural similarity suggests comparable solubility challenges in aqueous environments.

Biological Activity

Suricainide maleate, a compound known for its diverse biological activities, has garnered attention in various fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on metabolic pathways, and potential therapeutic applications.

Suricainide maleate primarily functions as a dopamine, serotonin, and norepinephrine transporter inhibitor . This unique mechanism allows it to modulate neurotransmitter levels effectively, making it a candidate for treating neurobehavioral disorders. The compound exhibits a balanced inhibitory effect on these transporters, with the inhibition ratios being relatively equal (i.e., Ki ratios less than 50:1) for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . This property is crucial for addressing dysregulation in neuronal circuits associated with conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Weight Loss and Lipid Metabolism

Research indicates that Suricainide maleate has significant effects on lipid metabolism. In vivo studies demonstrated that oral administration of the compound led to:

- Weight Loss : Notably observed in diet-induced obese mice.

- Reduction in Serum and Liver Triglycerides : The compound inhibits the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) , which is pivotal in triglyceride synthesis .

The inhibition of DGAT1 by Suricainide maleate results in enhanced insulin sensitivity, which is particularly beneficial for metabolic health.

Cellular Effects

In laboratory settings, Suricainide maleate has shown to enhance insulin-stimulated glucose uptake in adipocytes over a sustained period. This suggests that it may improve insulin sensitivity through its action on DGAT1 . The compound's impact on cellular processes is critical for understanding its role in metabolic disorders.

Clinical Applications

Suricainide maleate has been explored for its potential in treating various neurobehavioral disorders due to its ability to modulate neurotransmitter systems. Clinical case studies have highlighted its effectiveness in improving symptoms associated with conditions like ADHD and depression .

Dosage Effects

The effects of Suricainide maleate vary significantly with dosage. In animal models, a dosage of 30 mg/kg resulted in substantial weight loss and improved metabolic markers . This variability emphasizes the need for careful dose management in therapeutic applications.

Summary of Biological Activities

The following table summarizes the key biological activities of Suricainide maleate:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Weight Loss | Significant reduction in body weight | Inhibition of DGAT1 leading to decreased triglyceride synthesis |

| Lipid Metabolism | Reduced serum and liver triglycerides | Targeting lipid synthesis pathways |

| Insulin Sensitivity | Enhanced glucose uptake in adipocytes | Interaction with insulin signaling pathways |

| Neurotransmitter Modulation | Balanced inhibition of DAT, SERT, NET | Equal Ki ratios facilitating treatment of neurobehavioral disorders |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.